molecular formula C8H10N4 B8244256 3,3'-Dimethyl-1h,1'h-4,4'-bipyrazole

3,3'-Dimethyl-1h,1'h-4,4'-bipyrazole

Cat. No.: B8244256
M. Wt: 162.19 g/mol
InChI Key: ZVNSWSVGKRBZEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dimethyl-1h,1’h-4,4’-bipyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3’-dimethyl-1H-pyrazole with suitable reagents to form the bipyrazole structure . The reaction conditions often involve the use of solvents like DMF or DMSO and may require heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for 3,3’-Dimethyl-1h,1’h-4,4’-bipyrazole are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the synthesis depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Dimethyl-1h,1’h-4,4’-bipyrazole is unique due to its specific substitution pattern and the presence of two pyrazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-methyl-4-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5-7(3-9-11-5)8-4-10-12-6(8)2/h3-4H,1-2H3,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNSWSVGKRBZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C2=C(NN=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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